Hexyl 2-chlorobutanoate Hexyl 2-chlorobutanoate
Brand Name: Vulcanchem
CAS No.: 88395-74-8
VCID: VC13454912
InChI: InChI=1S/C10H19ClO2/c1-3-5-6-7-8-13-10(12)9(11)4-2/h9H,3-8H2,1-2H3
SMILES: CCCCCCOC(=O)C(CC)Cl
Molecular Formula: C10H19ClO2
Molecular Weight: 206.71 g/mol

Hexyl 2-chlorobutanoate

CAS No.: 88395-74-8

Cat. No.: VC13454912

Molecular Formula: C10H19ClO2

Molecular Weight: 206.71 g/mol

* For research use only. Not for human or veterinary use.

Hexyl 2-chlorobutanoate - 88395-74-8

Specification

CAS No. 88395-74-8
Molecular Formula C10H19ClO2
Molecular Weight 206.71 g/mol
IUPAC Name hexyl 2-chlorobutanoate
Standard InChI InChI=1S/C10H19ClO2/c1-3-5-6-7-8-13-10(12)9(11)4-2/h9H,3-8H2,1-2H3
Standard InChI Key GAONBEAFOOASRD-UHFFFAOYSA-N
SMILES CCCCCCOC(=O)C(CC)Cl
Canonical SMILES CCCCCCOC(=O)C(CC)Cl

Introduction

Chemical Structure and Properties

Molecular Architecture

Hexyl 2-chlorobutanoate’s structure is defined by the ester linkage between hexanol and 2-chlorobutanoic acid. The chlorine atom at the β-position (second carbon) influences its electronic and steric properties, enhancing reactivity in substitution and elimination reactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC10H19ClO2\text{C}_{10}\text{H}_{19}\text{ClO}_2
Molecular Weight206.71 g/mol
IUPAC NameHexyl 2-chlorobutanoate
SMILESCCCCCCOC(=O)C(CC)Cl
Boiling PointNot reported
Density~1.02 g/cm³ (estimated)

Spectral Characteristics

While explicit spectral data (e.g., NMR, IR) for Hexyl 2-chlorobutanoate is limited in public databases, analogous esters such as ethyl 2-chlorobutanoate exhibit carbonyl (C=O\text{C=O}) stretches near 1740 cm⁻¹ in IR and 13C^{13}\text{C} NMR signals at δ 170 ppm for the ester carbonyl . The chlorine atom’s presence typically results in distinct 1H^1\text{H} NMR splitting patterns for adjacent protons .

Synthesis Methods

Esterification of 2-Chlorobutanoic Acid

The primary synthesis route involves acid-catalyzed esterification of 2-chlorobutanoic acid with hexanol. Sulfuric acid or p-toluenesulfonic acid (p-TsOH) facilitates the reaction under reflux conditions:

CH3CHClCH2COOH+C6H13OHH+Hexyl 2-chlorobutanoate+H2O\text{CH}_3CHClCH_2COOH + \text{C}_6\text{H}_{13}\text{OH} \xrightarrow{\text{H}^+} \text{Hexyl 2-chlorobutanoate} + \text{H}_2\text{O}

Yields exceed 80% when water is removed via azeotropic distillation.

Alternative Routes

  • From Acid Chlorides: Reaction of 2-chlorobutanoyl chloride with hexanol in the presence of a base (e.g., pyridine) avoids equilibrium limitations .

  • Enzymatic Catalysis: Lipases in non-aqueous media offer a greener approach, though scalability remains challenging .

Table 2: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature100–120°CMaximizes rate
Catalyst Loading1–5 mol% H₂SO₄Balances cost
Reaction Time4–8 hoursPrevents degradation

Reactivity and Chemical Transformations

Hydrolysis

Hexyl 2-chlorobutanoate undergoes acidic or alkaline hydrolysis to yield 2-chlorobutanoic acid and hexanol:

Hexyl 2-chlorobutanoate+H2OCH3CHClCH2COOH+C6H13OH\text{Hexyl 2-chlorobutanoate} + \text{H}_2\text{O} \rightarrow \text{CH}_3CHClCH_2COOH + \text{C}_6\text{H}_{13}\text{OH}

Kinetic studies indicate pseudo-first-order behavior under basic conditions.

Nucleophilic Substitution

The β-chlorine atom is susceptible to nucleophilic displacement. For example, reaction with sodium azide produces hexyl 2-azidobutanoate, a precursor for click chemistry applications:

Hexyl 2-chlorobutanoate+NaN3Hexyl 2-azidobutanoate+NaCl\text{Hexyl 2-chlorobutanoate} + \text{NaN}_3 \rightarrow \text{Hexyl 2-azidobutanoate} + \text{NaCl}

Elimination Reactions

Under basic conditions (e.g., KOH/ethanol), dehydrohalogenation forms butenoate esters, though this pathway is less common due to steric hindrance .

Applications

Pharmaceutical Intermediates

Hexyl 2-chlorobutanoate serves as a building block for non-steroidal anti-inflammatory drugs (NSAIDs) and β-lactam antibiotics. Its lipophilic hexyl group enhances membrane permeability in prodrug designs .

Agrochemicals

The compound is a precursor to herbicides and fungicides, where the chlorine atom augments bioactivity. For example, derivatization to thiocarbamates improves antifungal potency.

Organic Synthesis

  • Cross-Coupling Reactions: Used in Pd-catalyzed couplings to construct complex esters .

  • Polymer Chemistry: Acts a monomer in polyesters with tailored thermal properties .

ParameterRecommendation
PPEGloves, goggles, ventilation
StorageCool, dry, inert atmosphere
DisposalIncineration or hydrolysis

Environmental Impact

The compound’s persistence in aquatic systems is moderate (estimated log KowK_{ow} = 3.8), necessitating containment to prevent bioaccumulation .

Comparison with Related Esters

Table 4: Esters of 2-Chlorobutanoic Acid

EsterMolecular WeightBoiling PointApplications
Ethyl 2-chlorobutanoate150.62 g/mol156°CSolvent, fragrances
Butyl 2-chlorobutanoate178.67 g/mol189°CPlasticizers
Hexyl 2-chlorobutanoate206.71 g/molNot reportedPharmaceuticals

The hexyl derivative’s longer alkyl chain enhances lipid solubility, making it preferable for drug delivery systems compared to shorter-chain analogs .

Recent Advances

Catalytic Innovations

A 2024 study demonstrated lutidinium iodide’s efficacy in radical-based alkylations using hexyl 2-chlorobutanoate, enabling C–C bond formation under mild conditions .

Green Chemistry

Microwave-assisted esterification reduces reaction times to <1 hour, achieving 95% yield with minimal energy input.

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